molecular formula C19H17BrN2O3 B1237180 5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile

5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile

Cat. No. B1237180
M. Wt: 401.3 g/mol
InChI Key: WTAVOSVJMMSCTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile is an aromatic ketone.

Scientific Research Applications

  • Synthesis and Chemical Properties : A study by Lujan-Montelongo and Fleming (2014) focused on the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile, a related compound. The synthesis involved a series of reactions that may be relevant for the synthesis of the queried compound (Lujan-Montelongo & Fleming, 2014).

  • Regioselective Heterocyclization : Majumdar, Samanta, and Basu (2003) described the regioselective heterocyclization of a similar compound, which might provide insights into the reactivity and potential applications of the queried chemical (Majumdar, Samanta, & Basu, 2003).

  • Hetero-Diels-Alder Additions : Zhuo, Wyler, and Schenk (1995) explored cycloadditions of α,β-unsaturated-acyl cyanides, a process that might be applicable in the synthesis or modification of the queried compound (Zhuo, Wyler, & Schenk, 1995).

  • Biological Evaluation of Similar Compounds : Hemel et al. (1994) conducted a synthesis and biological evaluation of acyclic pyridine C-nucleosides, which might offer insights into the potential biological activities of related pyridine derivatives (Hemel et al., 1994).

  • Synthesis of Medorinone Analogues : Singh, Lesher, and Brundage (1991) worked on synthesizing analogues of Medorinone, a process that involves the synthesis of pyridinecarbonitriles, potentially relevant to the chemical (Singh, Lesher, & Brundage, 1991).

  • Novel Heterocyclic System Synthesis : Bondarenko et al. (2016) synthesized derivatives containing pyridine-3-carbonitrile, highlighting the versatility of such compounds in creating novel heterocyclic systems (Bondarenko et al., 2016).

  • Antiviral Activity of Pyrimidine Derivatives : Hocková et al. (2003) investigated 2,4-diaminopyrimidine derivatives for antiretroviral activity, which could be relevant for studying similar pyridine-based compounds (Hocková et al., 2003).

properties

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

5-(5-bromo-2-hydroxybenzoyl)-1-cyclohexyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C19H17BrN2O3/c20-14-6-7-17(23)16(9-14)18(24)13-8-12(10-21)19(25)22(11-13)15-4-2-1-3-5-15/h6-9,11,15,23H,1-5H2

InChI Key

WTAVOSVJMMSCTR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C=C(C=C(C2=O)C#N)C(=O)C3=C(C=CC(=C3)Br)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile
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5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile
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5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile
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5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile
Reactant of Route 5
5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile
Reactant of Route 6
Reactant of Route 6
5-[(5-Bromo-2-hydroxyphenyl)-oxomethyl]-1-cyclohexyl-2-oxo-3-pyridinecarbonitrile

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